3-Bromo-5-chloromandelic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrClO3 |
|---|---|
Molecular Weight |
265.49 g/mol |
IUPAC Name |
2-(3-bromo-5-chlorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrClO3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI Key |
XEMPSICQMVAHKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C(C(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Preparation of 3 Bromo 5 Chloromandelic Acid
Strategies for Regioselective Bromination and Chlorination on Aromatic Systems
The cornerstone for synthesizing 3-Bromo-5-chloromandelic acid lies in the effective and regioselective halogenation of an aromatic precursor. The directing effects of existing substituents on the benzene (B151609) ring are paramount in achieving the desired 1-bromo-3-chloro substitution pattern.
Direct halogenation of an aromatic ring is a fundamental approach. The success of this strategy hinges on the directing effects of the substituents already present on the ring. For a precursor to this compound, one would likely start with a monosubstituted benzene and introduce the halogens sequentially.
Modern halogenating agents offer high reactivity and regioselectivity. For instance, N-Acetoxy-N-chloro-4-nitrobenzamide and N-Acetoxy-N-bromo-4-nitrobenzamide are recently developed reagents that can halogenate heteroaromatic compounds where conventional reagents fail, often with high regioselectivity at the most electron-rich carbon. tcichemicals.com Similarly, 2-Chloro-1,3-bis(methoxycarbonyl)guanidine is a highly active chlorinating agent. tcichemicals.com
The use of catalysts can significantly influence the outcome of electrophilic halogenation. Zeolites, for example, have been shown to promote high para-selectivity in the halogenation of simple aromatic compounds. mdpi.com For instance, the bromination of toluene (B28343) using tert-butyl hypobromite (B1234621) over zeolite NaX can produce 4-bromotoluene (B49008) with high selectivity. mdpi.com The bromination of chlorobenzene (B131634) with Br₂/SO₂Cl₂ over a Ca²⁺-Y zeolite catalyst can achieve high conversion and para-selectivity. researchgate.net
| Reagent/Catalyst | Halogen | Key Features | Reference |
|---|---|---|---|
| N-Acetoxy-N-chloro-4-nitrobenzamide | Chlorine | High reactivity and regioselectivity, effective for heteroaromatics. | tcichemicals.com |
| N-Acetoxy-N-bromo-4-nitrobenzamide | Bromine | High reactivity and regioselectivity, effective for heteroaromatics. | tcichemicals.com |
| 2-Chloro-1,3-bis(methoxycarbonyl)guanidine | Chlorine | Highly active due to electron-deficient guanidine (B92328) skeleton. | tcichemicals.com |
| Zeolite NaX with tert-butyl hypobromite | Bromine | High para-selectivity in bromination of toluene. | mdpi.com |
| Ca²⁺-Y zeolite with Br₂/SO₂Cl₂ | Bromine | High para-selectivity in bromination of chlorobenzene. | researchgate.net |
An alternative to direct halogenation is the introduction of halogens through the transformation of other functional groups. A common example is the Sandmeyer reaction, where an amino group is converted into a diazonium salt, which is then displaced by a halide. For instance, 3-Bromo-5-chloroaniline can be a precursor, where the amino group is transformed into a diazonium salt and subsequently subjected to reactions to build the mandelic acid side chain. A patent describes the preparation of 3-bromo-5-chlorophenol (B1291525) from a related aniline (B41778) derivative via a diazonium intermediate. google.com
Multi-step Synthetic Pathways to this compound
The construction of the mandelic acid core onto the di-halogenated benzene ring is typically achieved through multi-step sequences.
A prevalent method for synthesizing mandelic acids starts from the corresponding benzaldehyde. This pathway generally involves the formation of a cyanohydrin, followed by hydrolysis to the carboxylic acid. scribd.comgoogle.com For this compound, the synthesis would commence with 3-Bromo-5-chlorobenzaldehyde. This aldehyde can be reacted with a cyanide source, such as sodium cyanide or trimethylsilyl (B98337) cyanide (TMSCN), to form the corresponding cyanohydrin. Subsequent acid-catalyzed hydrolysis of the nitrile group yields the desired mandelic acid. scribd.comgoogle.com
The synthesis of 3-Bromo-5-chlorosalicylaldehyde, a related precursor, is known and could potentially be adapted. chemicalbook.com Another approach involves the use of chloroform (B151607) as a carbon source in a reaction with benzaldehyde, facilitated by a phase transfer catalyst under ultrasonic irradiation to produce mandelic acid, suggesting a possible route for substituted analogs. researchgate.net
The synthesis of mandelic acids can also proceed through α-keto acid intermediates. These intermediates, such as phenylglyoxylic acid, can be reduced to form the corresponding mandelic acid. rsc.org The oxidation of mandelic acid derivatives can also lead to α-keto acids, which can be useful in purification or resolution steps. researchgate.netacs.org For the target molecule, 3-Bromo-5-chlorophenylglyoxylic acid would be the key intermediate. This could be synthesized and then reduced to this compound. The electrochemical reduction of phenylglyoxylic acid to mandelic acid has been demonstrated and could be applied to substituted derivatives. scispace.com
Enantioselective Synthesis of Chiral this compound
The production of enantiomerically pure this compound is crucial for many of its potential applications. Both biocatalytic and chemical methods are available for the enantioselective synthesis of chiral mandelic acids.
Biocatalytic methods offer high enantioselectivity under mild conditions. bohrium.com Enzymes such as oxynitrilases can catalyze the asymmetric addition of cyanide to benzaldehydes, leading to chiral cyanohydrins which can then be hydrolyzed to the corresponding chiral mandelic acids. researchgate.net For example, (R)-specific oxynitrilases can be used to produce (R)-mandelic acid and its derivatives. researchgate.net Lipases can be employed for the kinetic resolution of racemic mandelic acid esters. mdpi.com
Chemical methods for enantioselective synthesis often involve the use of chiral catalysts or auxiliaries. For instance, chiral titanium and vanadium catalysts have been developed for the asymmetric cyanation of aryl aldehydes. google.com Another approach involves the diastereoselective arylation of an enolate derived from optically active (S)-mandelic acid, which can be used to synthesize substituted (R)-benzylic acids. acs.org
| Method | Key Principle | Example/Application | Reference |
|---|---|---|---|
| Biocatalytic (Oxynitrilase) | Enzyme-catalyzed asymmetric addition of cyanide to aldehydes. | Synthesis of (R)-mandelic acid and derivatives. | researchgate.net |
| Biocatalytic (Lipase) | Kinetic resolution of racemic mandelic acid esters. | Separation of enantiomers of mandelic acid. | mdpi.com |
| Chiral Metal Catalysis | Asymmetric cyanation of aryl aldehydes using chiral Ti or V catalysts. | Formation of chiral cyanohydrins. | google.com |
| Chiral Auxiliary | Diastereoselective arylation of an enolate from (S)-mandelic acid. | Synthesis of substituted (R)-benzylic acids. | acs.org |
Asymmetric Catalysis in α-Hydroxy Acid Formation
Asymmetric catalysis offers an efficient route to chiral α-hydroxy acids by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov One prominent strategy is the dynamic kinetic resolution (DKR) of α-hydroxy acid precursors. nih.gov For instance, racemic 5-aryl-1,3-dioxolane-2,4-diones, which can be synthesized from racemic α-hydroxy acids, can undergo an efficient DKR. nih.gov This process often utilizes a dual-function catalyst, such as a modified cinchona alkaloid, which facilitates both the rapid racemization of the starting material and the enantioselective ring-opening, leading to optically active α-hydroxy esters with high enantiomeric excess (ee). nih.gov Yields in these transformations can significantly exceed the 50% maximum of a standard kinetic resolution, with reported ee values between 91-96%. nih.gov
Another approach involves the asymmetric phase-transfer catalysis for the alkylation of 5H-oxazol-4-ones, which serve as α-hydroxy ester surrogates. acs.org Using a chiral urea-ammonium salt as the phase-transfer catalyst, these reactions can produce dialkylated α-hydroxy carboxylic acid derivatives with excellent enantioselectivity (83% to >99% ee). acs.org The proposed mechanism suggests that the urea (B33335) moiety of the catalyst interacts with the enolate of the oxazolone (B7731731) through hydrogen bonding, guiding the approach of the electrophile to achieve high stereocontrol. acs.org
| Catalytic Method | Catalyst Type | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |
| Dynamic Kinetic Resolution | Modified Cinchona Alkaloid | 5-Aryl-1,3-dioxolane-2,4-diones | 91-96% | nih.gov |
| Asymmetric Phase-Transfer Catalysis | L-tert-leucine-derived urea–ammonium (B1175870) salt | 5H-oxazol-4-ones | 83 to >99% | acs.org |
| Asymmetric Cycloaddition | Planar-chiral DMAP derivative | Ketenes and Nitroso Compounds | High ee | nih.gov |
Chiral Auxiliary-Mediated Approaches to Mandelic Acid Derivatives
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org Mandelic acid itself has been employed as a chiral auxiliary. wikipedia.orgscielo.br
In the synthesis of piperidine (B6355638) derivatives, (S)-(+)-mandelic acid can be used to form chiral amides. scielo.br These intermediates can then be converted into N-acyliminium ions, which undergo diastereoselective addition reactions with nucleophiles like allyltrimethylsilane. scielo.br The stereochemical information embedded in the mandelic acid auxiliary guides the facial selectivity of the addition, although in some cases, the diastereoselection may be modest. scielo.br The auxiliary can typically be recovered for reuse, making the process more efficient. scielo.br Other auxiliaries, such as those based on trans-2-phenyl-1-cyclohexanol (B1200244) or pseudoephedrine, are also widely used in asymmetric synthesis to control stereochemistry. wikipedia.org
Biocatalytic and Enzymatic Resolution Techniques for α-Hydroxy Acids
Biocatalysis provides an environmentally benign and highly selective alternative for producing enantiopure α-hydroxy acids. researchgate.net These methods typically involve the kinetic resolution of a racemic mixture, where an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other one unreacted. researchgate.netresearchgate.net
Esterases and lipases are commonly used for the enantioselective hydrolysis of racemic α-hydroxy acid esters or their O-acetylated derivatives. tandfonline.comnih.gov For example, a recombinant esterase from Pseudomonas putida (rPPE01) has been shown to effectively resolve α-acetoxy carboxylates via O-deacetylation. nih.gov This enzyme exhibits excellent enantioselectivity (E > 200) and can operate at high substrate concentrations, making it suitable for practical applications. nih.gov Protein engineering, such as single-point mutations based on molecular modeling, can dramatically improve catalyst productivity. acs.org A single mutation in the P. putida esterase increased its catalytic efficiency 100-fold while maintaining high enantioselectivity. acs.org
Another biocatalytic strategy involves the use of nitrilases, which catalyze the hydrolysis of the cyano group in racemic cyanohydrins to produce α-hydroxy carboxylic acids. researchgate.net This approach is one of several enzymatic routes that have been developed for mandelic acid and its derivatives. researchgate.net
| Enzyme Type | Reaction | Substrate | Outcome | Reference |
| Esterase (rPPE01) | O-deacetylation | Racemic α-acetoxy carboxylates | ~50% conversion, E > 200 | nih.gov |
| Mutated Esterase (rPPE01-W187H) | O-deacetylation | (R,S)-Ac-CPA-K | (S)-product (>99% ee), (R)-substrate (98.7% ee) | acs.org |
| Protease (Aspergillus oryzae) | Ester Hydrolysis | Methyl esters of 3-phenyllactic acid | (S)-acids with excellent enantioselectivity (E > 110) | tandfonline.com |
| Fatty Acid Photodecarboxylase (engineered) | Photodecarboxylation | Racemic α-hydroxy acids | Enrichment of the unreacted R-enantiomer (up to 99% ee) | researchgate.net |
Classical Resolution Methods for Racemic this compound
When an asymmetric synthesis is not feasible, the separation of a racemic mixture into its constituent enantiomers is required. This process is known as resolution. libretexts.org
Diastereomeric Salt Formation and Fractional Crystallization
The most common industrial method for resolving racemic acids is through the formation of diastereomeric salts. nih.govlibretexts.org This technique involves reacting the racemic acid, such as this compound, with an enantiomerically pure chiral base. libretexts.org The resulting products are a pair of diastereomeric salts (e.g., (R)-acid·(R)-base and (S)-acid·(R)-base). researchgate.net
Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization. researchgate.net The less soluble diastereomeric salt will crystallize preferentially from a suitable solvent. ru.nl After separation, the pure enantiomer of the acid is recovered by treating the salt with an achiral acid to liberate it from the chiral resolving agent. libretexts.org The choice of the chiral base and the solvent system is crucial for achieving efficient separation. ru.nlrsc.org Chiral amines like (R)-α-methylbenzylamine and (1R,2R)-1,2-diphenylethylenediamine (DPEN) are frequently used as resolving agents for mandelic acids. rsc.orgresearchgate.net
Kinetic Resolution Strategies via Esterification or Amidation
Kinetic resolution is a process that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. researchgate.net In the context of this compound, this can be achieved through enantioselective esterification or amidation.
In enzymatic kinetic resolution, a lipase (B570770) or protease can selectively acylate one enantiomer of the racemic acid (or its ester) much faster than the other. researchgate.netnih.gov For instance, Pseudomonas cepacia lipase is often used in combination with an acyl donor to resolve α-hydroxy esters. researchgate.net This leaves one enantiomer in its acylated form and the other unreacted, allowing for their separation. researchgate.net A key limitation is that the maximum theoretical yield for the desired enantiomer is 50%. researchgate.net However, this can be overcome by a dynamic kinetic resolution (DKR), where the unreacted enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100%. nih.govresearchgate.netnih.gov
Chemical methods for kinetic resolution also exist. Chiral acyl-transfer catalysts, such as (R)-benzotetramisole, can be used for the asymmetric esterification of racemic 2-hydroxyamides, achieving high selectivity factors. mdpi.com Similarly, hydroxy-directed amidation using metal catalysts can be employed, though the development of catalytic kinetic resolution via amide bond formation is a challenging area. acs.org
Enantiospecific Co-crystallization with Chiral Resolving Agents
A more recent resolution technique is enantiospecific co-crystallization. nih.gov Unlike diastereomeric salt formation, this method involves the formation of a co-crystal between the resolving agent and only one of the enantiomers of the racemate. nih.govmdpi.com This enantiospecific recognition can lead to a high yield of the desired enantiomer in a single crystallization step. mdpi.com
This method has been successfully applied to the resolution of various halogenated mandelic acids. nih.govmdpi.com For example, the pharmaceutical compound Levetiracetam (LEV), which is the (S)-enantiomer of etiracetam, has been used as a chiral resolving agent. nih.govmdpi.com Studies have shown that LEV selectively co-crystallizes with the (S)-enantiomers of 2-chloro-, 3-chloro-, and 4-bromomandelic acid. nih.govmdpi.com The efficiency of the resolution is sensitive to the position and type of the halogen substituent on the mandelic acid. nih.govmdpi.com In the case of 3-chloromandelic acid, optimizing conditions such as temperature and molar ratios led to a resolution efficiency of up to 94%. nih.gov Nefiracetam, an achiral drug molecule, has also been used to form a conglomerate with mandelic acid, enabling its resolution via preferential co-crystallization. sci-hub.se
| Resolving Agent | Racemic Compound | Selectively Co-crystallized Enantiomer | Reported Purity (%e.e.) | Reference |
| Levetiracetam (LEV) | 2-Chloromandelic acid | S | >70% | mdpi.com |
| Levetiracetam (LEV) | 3-Chloromandelic acid | S | 63% | nih.gov |
| Levetiracetam (LEV) | 4-Bromomandelic acid | S | >70% | mdpi.com |
| Levetiracetam (LEV) | 4-Fluoromandelic acid | R | >70% | mdpi.com |
| Nefiracetam | Mandelic acid | (R)-mandelic acid | 98-99% | sci-hub.se |
Optimization of Reaction Conditions and Process Scale-up Considerations
The successful synthesis of this compound, particularly on a larger scale, requires careful optimization of reaction parameters to maximize yield and purity while ensuring a safe and efficient process.
Optimization of Reaction Conditions
For the cyanohydrin formation step, key parameters to optimize include the choice of cyanide source, solvent, temperature, and the potential use of a catalyst. Phase-transfer catalysts, such as quaternary ammonium salts (e.g., triethylbenzylammonium chloride - TEBA) or polyethylene (B3416737) glycols (PEG), can be employed to enhance the reaction rate between the aqueous cyanide solution and the organic aldehyde phase. researchgate.netresearchgate.net The use of ultrasonic irradiation has also been shown to significantly shorten reaction times and improve yields in the synthesis of mandelic acid from benzaldehyde. researchgate.net
For the hydrolysis of the cyanohydrin, the concentration of the acid, reaction temperature, and reaction time are critical variables. Incomplete hydrolysis can lead to lower yields, while overly harsh conditions might cause the formation of by-products. The purification of the final product is also a crucial step, with recrystallization from a suitable solvent, such as benzene, being a common method to obtain pure mandelic acid. sbq.org.brorgsyn.org
The following table summarizes key parameters that would be considered for optimization in the synthesis of this compound via the cyanohydrin route.
| Parameter | Range/Options | Potential Impact on Yield and Purity |
| Cyanohydrin Formation | ||
| Cyanide Source | NaCN, KCN, HCN | Affects reaction rate and safety considerations. |
| Catalyst | Phase-transfer catalyst (e.g., TEBA, PEG) | Can increase reaction rate and yield. researchgate.net |
| Temperature | 0 - 25 °C | Lower temperatures can help control exothermic reactions and minimize side products. |
| Solvent | Water, organic co-solvents | Influences solubility of reactants and catalyst efficiency. |
| Hydrolysis | ||
| Acid | HCl, H₂SO₄ | Choice and concentration of acid affect hydrolysis rate and potential for degradation. sbq.org.br |
| Temperature | Room Temperature to Reflux | Higher temperatures increase the rate of hydrolysis but may also increase by-product formation. |
| Reaction Time | 2 - 24 hours | Needs to be sufficient for complete conversion without degrading the product. |
Process Scale-up Considerations
Scaling up the synthesis of this compound from a laboratory procedure to an industrial process introduces several challenges.
Heat Management: The cyanohydrin formation is an exothermic reaction. Efficient heat removal is critical on a large scale to prevent runaway reactions and ensure safety.
Mass Transfer: In a multiphase system (e.g., using a phase-transfer catalyst), efficient mixing is required to ensure adequate mass transfer between the phases for the reaction to proceed at a reasonable rate. researchgate.net
Handling of Hazardous Materials: The use of highly toxic cyanides necessitates strict safety protocols and specialized equipment to prevent exposure and environmental contamination.
Product Isolation and Purification: The extraction and crystallization methods used in the lab may need to be adapted for large-scale production. This could involve the use of continuous extraction equipment and larger crystallization vessels with controlled cooling profiles to ensure consistent product quality. acs.org
Waste Management: The process will generate waste streams, including acidic aqueous solutions and solvent residues. Proper treatment and disposal of this waste are essential for environmental compliance. researchgate.net
Biocatalytic Route: If an enzymatic route is chosen for hydrolysis, the scale-up would involve optimizing the bioreactor conditions, including pH, temperature, substrate loading, and enzyme stability. almacgroup.comacs.org Fed-batch strategies, where the substrate is added incrementally, can be used to overcome substrate inhibition and achieve higher product concentrations. acs.org The recovery and potential reuse of the biocatalyst are also important economic considerations for industrial-scale processes. almacgroup.com
Chemical Reactivity and Derivatization Studies of 3 Bromo 5 Chloromandelic Acid
Functional Group Transformations of the Carboxyl Group
The carboxyl group is a primary site for a variety of chemical transformations, including esterification, amidation, and reduction.
Esterification Reactions and Ester Derivatives
The esterification of 3-Bromo-5-chloromandelic acid can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach for converting mandelic acid and its derivatives into their corresponding esters. Given the electron-withdrawing nature of the halogen substituents on the aromatic ring, the reactivity of the carboxyl group in this compound towards esterification is not expected to be significantly hindered.
Alternative methods for the synthesis of its esters could involve the use of coupling reagents or the reaction of an alkali metal salt of the acid with an alkyl halide. These methods are often milder and can be suitable for more sensitive substrates. A visible light-induced oxidative esterification has also been reported for mandelic acid, which could potentially be applied to its halogenated derivatives. rsc.org
Table 1: Hypothetical Esterification Reactions of this compound This table presents plausible esterification reactions and the resulting ester derivatives of this compound, based on established methods for mandelic acid.
| Alcohol | Reagent/Catalyst | Product |
| Methanol | H₂SO₄ (catalytic) | Methyl 3-bromo-5-chloromandelate |
| Ethanol | HCl (gas) | Ethyl 3-bromo-5-chloromandelate |
| Isopropanol (B130326) | Dicyclohexylcarbodiimide (DCC) | Isopropyl 3-bromo-5-chloromandelate |
| Benzyl alcohol | Thionyl chloride, then benzyl alcohol | Benzyl 3-bromo-5-chloromandelate |
Amidation and Peptide Coupling Studies
The formation of amides from this compound is another important derivatization. This can be accomplished by reacting the carboxylic acid with an amine, often facilitated by a coupling agent to form an activated intermediate. Common coupling agents used for amidation reactions include carbodiimides (like DCC or EDC), as well as phosphonium and uronium salts (such as BOP, HBTU, and HATU). These reagents are routinely used in peptide synthesis and are effective for forming amide bonds with a wide range of amines.
The direct reaction of this compound with an amine would require high temperatures and result in the formation of water, which would need to be removed. A more practical approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, which then readily reacts with an amine to form the desired amide.
Table 2: Plausible Amidation Reactions of this compound This table illustrates potential amidation reactions of this compound with various amines using common coupling agents, based on general amidation protocols.
| Amine | Coupling Agent | Product |
| Ammonia | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 3-Bromo-5-chloro-2-hydroxy-2-phenylacetamide |
| Aniline (B41778) | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | N-phenyl-3-bromo-5-chloro-2-hydroxy-2-phenylacetamide |
| Diethylamine | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | N,N-diethyl-3-bromo-5-chloro-2-hydroxy-2-phenylacetamide |
| Glycine methyl ester | Isobutyl chloroformate | Methyl 2-(3-bromo-5-chloro-2-hydroxy-2-phenylacetamido)acetate |
Reduction to α-Hydroxy Alcohols
The carboxylic acid functional group in this compound can be reduced to a primary alcohol, yielding 2-(3-bromo-5-chlorophenyl)ethane-1,2-diol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). These hydrides are capable of reducing carboxylic acids directly to alcohols.
Catalytic hydrogenation is generally not effective for the reduction of carboxylic acids under standard conditions. More recent methods have explored the use of manganese-catalyzed hydrosilylation for the reduction of carboxylic acids to alcohols under milder conditions, which could be a viable alternative. nih.govresearchgate.net
Reactions Involving the Alpha-Hydroxyl Group
The α-hydroxyl group of this compound is a secondary alcohol and can undergo reactions typical of this functional group, such as etherification and acylation.
Etherification and Alkylation Studies
The α-hydroxyl group can be converted into an ether through Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Alternatively, under acidic conditions, the hydroxyl group can be protonated and leave as a water molecule, forming a carbocation that can be trapped by an alcohol to form an ether. However, this method is less common for this type of substrate due to the potential for side reactions.
Acylation and Protection Strategies
The α-hydroxyl group can be readily acylated to form esters. This is often done using an acyl chloride or an acid anhydride in the presence of a base, such as pyridine or triethylamine. This reaction is frequently used to protect the hydroxyl group during other transformations. Common protecting groups for hydroxyl functions include acetyl (Ac) and pivaloyl (Piv) groups. For instance, (R)-O-acetylmandelic acid is a known derivative of mandelic acid where the hydroxyl group is protected by an acetyl group. nih.gov
The acylation of the hydroxyl group is generally a straightforward and high-yielding reaction. The choice of acylating agent and reaction conditions can be tailored to introduce a variety of ester functionalities.
Table 3: Potential Acylation Reactions of the α-Hydroxyl Group of a 3-Bromo-5-chloromandelate Derivative This table outlines possible acylation reactions of the α-hydroxyl group of a hypothetical ester of this compound, based on standard acylation procedures.
| Acylating Agent | Base | Product |
| Acetic anhydride | Pyridine | Methyl 2-acetoxy-2-(3-bromo-5-chlorophenyl)acetate |
| Benzoyl chloride | Triethylamine | Methyl 2-(benzoyloxy)-2-(3-bromo-5-chlorophenyl)acetate |
| Pivaloyl chloride | 4-Dimethylaminopyridine (DMAP) | Methyl 2-(3-bromo-5-chlorophenyl)-2-(pivaloyloxy)acetate |
| Trifluoroacetic anhydride | Pyridine | Methyl 2-(3-bromo-5-chlorophenyl)-2-(2,2,2-trifluoroacetoxy)acetate |
Oxidation to α-Keto Acids and Derivatives
The oxidation of the α-hydroxy acid functionality in this compound to the corresponding α-keto acid, 3-bromo-5-chlorophenylglyoxylic acid, is a key transformation for accessing a different class of derivatives. While specific studies on the oxidation of this compound are not extensively documented, the oxidation of mandelic acid and its derivatives is a well-established process in organic synthesis. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.
Commonly used methods for the oxidation of mandelic acids to phenylglyoxylic acids include the use of potassium permanganate, nitric acid, or catalytic oxidation with transition metals. The reaction generally proceeds under mild conditions to prevent over-oxidation and decarboxylation. For a substrate like this compound, the presence of the halogen atoms would likely influence the reaction conditions, potentially requiring optimization to achieve high yields of the desired α-keto acid.
Below is a hypothetical data table illustrating the potential outcomes of oxidizing this compound based on general knowledge of mandelic acid oxidation.
Interactive Data Table: Hypothetical Oxidation of this compound
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) of 3-bromo-5-chlorophenylglyoxylic acid |
| KMnO4 | Water/Pyridine | 25-40 | 2-4 | 75 |
| HNO3 (conc.) | Acetic Acid | 50-60 | 1-2 | 80 |
| RuCl3/NaIO4 | Acetonitrile/Water | 25 | 3-5 | 85 |
| TEMPO/NaOCl | Dichloromethane | 0-25 | 1-3 | 90 |
Transformations at the Aromatic Halogen Substituents
The presence of both bromine and chlorine atoms on the aromatic ring of this compound opens up numerous possibilities for selective functionalization through various metal-catalyzed and nucleophilic substitution reactions.
The differential reactivity of the C-Br and C-Cl bonds is a key aspect in designing selective cross-coupling strategies. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 3-position.
Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron reagent. By carefully selecting the catalyst and reaction conditions, it is plausible to achieve selective coupling at the C-Br bond, introducing a new aryl or alkyl group at this position while leaving the C-Cl bond intact. wikipedia.org
Sonogashira Coupling: Similarly, the Sonogashira coupling would enable the introduction of an alkyne moiety at the 3-position. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The milder conditions often associated with this reaction could be advantageous for a substrate bearing a sensitive mandelic acid functionality.
Heck Reaction: The Heck reaction would allow for the introduction of an alkene substituent at the C-Br bond. wikipedia.org This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds. wikipedia.org
The following hypothetical data table outlines potential selective cross-coupling reactions on this compound.
Interactive Data Table: Hypothetical Selective Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Position | Product | Hypothetical Yield (%) |
| Suzuki | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene (B28343)/H2O | 80 | 3 | 5-chloro-3-phenylmandelic acid | 85 |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2/CuI | Et3N | THF | 50 | 3 | 5-chloro-3-(phenylethynyl)mandelic acid | 90 |
| Heck | Styrene | Pd(OAc)2 | Et3N | DMF | 100 | 3 | 5-chloro-3-styrylmandelic acid | 80 |
Direct nucleophilic aromatic substitution (SNAr) on this compound is generally challenging due to the electron-rich nature of the benzene (B151609) ring. SNAr reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) ortho or para to the leaving group to activate the ring towards nucleophilic attack. wikipedia.orgchemistrysteps.com The carboxylic acid and hydroxyl groups of the mandelic acid moiety are not sufficiently activating for this type of reaction. Therefore, direct displacement of the bromine or chlorine atoms by common nucleophiles under standard SNAr conditions is unlikely to be a viable synthetic route.
Halogen-metal exchange offers an alternative route to functionalize the aromatic ring. wikipedia.org This reaction typically involves treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The rate of halogen-metal exchange is generally faster for bromine than for chlorine, allowing for selective lithiation at the 3-position. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.
Given the presence of an acidic carboxylic acid proton, it would be necessary to use at least two equivalents of the organolithium reagent: one to deprotonate the carboxylic acid and the second to perform the halogen-metal exchange. Alternatively, protection of the carboxylic acid and alcohol functionalities would be a prudent strategy before attempting this transformation.
A hypothetical reaction scheme is presented below:
Protection of the carboxylic acid and hydroxyl groups of this compound.
Selective bromine-lithium exchange at the 3-position using an organolithium reagent at low temperature.
Quenching of the resulting aryllithium intermediate with an electrophile (e.g., CO2, DMF, alkyl halide).
Deprotection to yield the functionalized mandelic acid derivative.
Cyclization and Rearrangement Reactions Involving the Mandelic Acid Scaffold
Cyclization: Under acidic conditions, mandelic acids can undergo intramolecular cyclization reactions. For instance, reaction with acetone in the presence of an acid catalyst could lead to the formation of a 1,3-dioxolan-4-one ring system. The specific conditions and the nature of the substituents on the aromatic ring would influence the feasibility and outcome of such cyclizations. dur.ac.uk
Rearrangement Reactions: Rearrangement reactions are a broad class of organic transformations where the carbon skeleton of a molecule is rearranged. thermofisher.com While there are no specific rearrangement reactions documented for this compound, related structures can undergo rearrangements under certain conditions. For example, the benzilic acid rearrangement involves the transformation of 1,2-diketones to α-hydroxy carboxylic acids. wiley-vch.de The reverse of this reaction, the oxidative rearrangement of the corresponding α-keto acid, could potentially be explored. Other types of rearrangements, such as the Beckmann or Schmidt rearrangements, would require conversion of the carboxylic acid or hydroxyl group to other functionalities. masterorganicchemistry.com
Stereochemical Investigations and Chiral Recognition of 3 Bromo 5 Chloromandelic Acid
Methodologies for Enantiomeric Purity Assessment
The accurate determination of the enantiomeric composition of 3-Bromo-5-chloromandelic acid is crucial for its application in stereospecific contexts. Several chromatographic and spectroscopic techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the enantioseparation of mandelic acid derivatives. The development of a successful method hinges on the selection of an appropriate Chiral Stationary Phase (CSP) and the optimization of mobile phase conditions. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have demonstrated broad applicability for the resolution of racemic carboxylic acids.
For halogenated mandelic acids, columns like those based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are often effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of this compound and the chiral selector of the CSP. Interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions contribute to the differential retention of the two enantiomers.
Method development typically involves screening various mobile phases, often a mixture of a nonpolar organic solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol. The addition of a small percentage of an acidic modifier, like trifluoroacetic acid, is often necessary to suppress the ionization of the carboxylic acid group and improve peak shape.
Table 1: Representative Chiral HPLC Parameters for Substituted Mandelic Acids
| Parameter | Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |
| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected Outcome | Baseline separation of (R)- and (S)-enantiomers |
This table presents typical starting conditions for method development based on published separations of structurally similar halogenated mandelic acids.
Gas Chromatography (GC) on chiral stationary phases is another powerful technique for enantiomeric purity assessment, particularly for volatile derivatives of the analyte. mdpi.com Due to the low volatility of this compound, derivatization is a mandatory prerequisite for GC analysis. mdpi.com The carboxylic acid and hydroxyl groups are typically converted to less polar esters and ethers, for example, through reaction with diazomethane (B1218177) and subsequent acylation.
The most commonly used chiral stationary phases for this class of compounds are based on modified cyclodextrins. mdpi.comnih.gov Derivatives of β- and γ-cyclodextrins, such as permethylated or acetylated versions, are dissolved in a polysiloxane polymer and coated onto a fused silica (B1680970) capillary column. mdpi.com The chiral recognition mechanism involves the formation of transient inclusion complexes between the derivatized enantiomers and the cyclodextrin (B1172386) cavity. nih.gov The differing stability of these diastereomeric host-guest complexes leads to different retention times. nih.gov
Systematic studies on various substituted mandelic acid derivatives have shown that the nature and position of the substituents on the phenyl ring significantly influence the separation factor (α). nih.gov For chloro-substituted mandelic acid methyl esters, high selectivity values have been achieved on cyclodextrin-based phases. nih.gov
Table 2: Illustrative GC Conditions for Derivatized Mandelic Acid Analogs
| Parameter | Condition |
| Analyte Form | Methyl ester, acetate (B1210297) derivative |
| Column | Octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin CSP |
| Carrier Gas | Helium |
| Temperature Program | 100 °C to 180 °C at 2 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Expected Selectivity (α) | > 1.10 |
Data presented are representative for the GC separation of halogenated mandelic acid derivatives and serve as a guideline for method development for this compound. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of Chiral Solvating Agents (CSAs). In an achiral solvent, the NMR spectra of two enantiomers are identical. However, upon addition of an optically pure CSA, transient diastereomeric solvates are formed, which have distinct NMR spectra. This results in the splitting of signals, allowing for the quantification of each enantiomer. nih.gov
For carboxylic acids like this compound, chiral amines or amino alcohols are often effective CSAs. The interaction typically involves the formation of a salt bridge between the acidic analyte and the basic CSA, supplemented by other non-covalent interactions like hydrogen bonding. The difference in the chemical shifts (Δδ) for a given proton in the two diastereomeric complexes is observed, and the enantiomeric excess (% ee) can be calculated from the integration of the separated signals. nih.gov BINOL-based amino alcohols have been shown to be effective CSAs for various mandelic acids, producing significant chemical shift non-equivalence. nih.gov
Table 3: Example of NMR Enantiodiscrimination for a Substituted Mandelic Acid
| Parameter | Details |
| Analyte | Racemic ortho-chloro-mandelic acid |
| Chiral Solvating Agent (CSA) | (R)-BINOL-based amino alcohol |
| Solvent | CDCl₃ |
| Observed Signal | α-proton (methine) |
| Chemical Shift Difference (Δδ) | up to 0.641 ppm |
| Quantification | Integration of the separated α-proton signals |
This table illustrates the principle of NMR with CSAs using data from a closely related compound, ortho-chloro-mandelic acid, demonstrating the potential applicability to this compound. nih.gov
Capillary Electrophoresis (CE) offers a high-efficiency alternative for enantioseparation. In this technique, a chiral selector is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, separation.
Cyclodextrins and their derivatives are the most widely used chiral selectors in CE for the resolution of acidic compounds. The negatively charged mandelate (B1228975) anions can interact with the neutral or charged cyclodextrin selector. The inclusion of the aromatic ring into the cyclodextrin cavity, along with interactions at the mouth of the cavity, results in the formation of diastereomeric complexes with different stabilities and/or hydrodynamic radii, enabling their separation. The degree of separation can be fine-tuned by adjusting the type and concentration of the chiral selector, the pH of the buffer, and the applied voltage.
Polymorphism and Crystal Engineering of Halogenated Mandelic Acids
The solid-state behavior of halogenated mandelic acids is a subject of significant interest in crystal engineering. Mandelic acid and its derivatives are known for their complex crystallization behavior, often exhibiting polymorphism, where a compound can exist in multiple crystal forms with different physical properties. acs.orgnih.gov The sensitivity of these crystal forms to both the specific substituents on the phenyl ring and the crystallization conditions provides a rich area for studying the factors that govern chiral separation and crystal packing. nih.gov
Analysis of Racemic Compounds versus Conglomerates
When a racemic mixture of a chiral compound like this compound crystallizes, it can form one of three solid phases: a racemic compound, a conglomerate, or, less commonly, a pseudoracemate. acs.org The distinction between these forms is crucial as it dictates the strategy for chiral resolution.
Racemic Compound: A racemic compound, also known as a true racemate, is a crystalline solid where both the (R)- and (S)-enantiomers are present in equal amounts within a single, ordered unit cell. These compounds typically have different physical properties, such as melting point and solubility, compared to the pure enantiomers. researchgate.net
Conglomerate: A conglomerate is a simple mechanical mixture of two distinct types of crystals. One set of crystals contains exclusively the (R)-enantiomer, and the other contains exclusively the (S)-enantiomer. This spontaneous resolution upon crystallization occurs in a minority of chiral compounds.
The type of solid phase formed can be identified through techniques like X-ray diffraction, thermal analysis (DSC), and the construction of binary phase diagrams. researchgate.netresearchgate.net Studies on various substituted mandelic acids, including halogenated derivatives, have shown that this family of molecules can form both racemic compounds and, in some cases, metastable conglomerates. acs.orgresearchgate.net The ability to form a conglomerate is highly desirable for separation, as it allows for direct resolution methods like preferential crystallization.
Influence of Halogen Substituents on Crystal Packing
The identity and position of halogen substituents on the phenyl ring of mandelic acid derivatives are critical determinants of their crystal packing. researchgate.net Halogen atoms like bromine and chlorine influence the supramolecular assembly in the solid state through a combination of steric effects and their ability to participate in specific non-covalent interactions. acs.org
These substituents provide additional sites for intermolecular forces beyond the hydrogen bonding capabilities of the carboxylic acid and hydroxyl groups. researchgate.net Key interactions involving halogens include:
Halogen Bonding: An attractive interaction between an electrophilic region on a halogen atom (X = Cl, Br, I) and a Lewis base, such as an oxygen or nitrogen atom. scispace.com The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl). scispace.com
Hydrogen Bonding: Halogen atoms can also act as weak hydrogen bond acceptors, forming C–H···X interactions that contribute to the stability of the crystal structure. nih.gov
Control over Solid-State Stereoselectivity
Controlling which enantiomer crystallizes from a solution is a primary goal of crystal engineering, and several strategies have been developed for halogenated mandelic acids. This control over solid-state stereoselectivity is essential for efficient chiral resolution.
Enantiospecific Co-crystallization: This technique involves using a single-enantiomer resolving agent to selectively co-crystallize with one of the enantiomers from a racemic mixture. For example, studies have shown that Levetiracetam can effectively resolve various halogenated mandelic acids, including 3-chloromandelic acid. nih.govmdpi.com Levetiracetam was found to selectively form co-crystals with the (S)-enantiomers of chloro- and bromo-substituted mandelic acids, demonstrating chiral recognition in the solid state. nih.govmdpi.com The efficiency of this resolution is influenced by the type and position of the halogen substituent. nih.gov
Solvent-Induced Chirality Switching: The choice of crystallization solvent can have a profound impact on enantioseparation. For meta-halogen-substituted mandelic acids, a phenomenon known as solvent-induced chirality switching has been observed. acs.org In this process, using certain solvents (e.g., water, isopropanol) leads to the preferential crystallization of one diastereomeric salt, while using other solvents (e.g., n-butanol) favors the crystallization of the opposite diastereomer. acs.org This control is attributed to the solvent's ability to alter the hydrogen-bonding network and molecular packing in the resulting crystals. acs.org
Seeding: In cases where a compound can form a metastable conglomerate, crystallization can be directed by "seeding" a supersaturated racemic solution with small crystals of the desired pure enantiomer. acs.org These seed crystals act as templates, promoting the growth of more crystals of the same chirality and achieving a kinetic resolution.
Computational and Theoretical Investigations of 3 Bromo 5 Chloromandelic Acid
Quantum Chemical Calculations of Electronic Structure and Properties
Density Functional Theory (DFT) Studies of Molecular Conformation
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. nih.govmdpi.com By optimizing the molecular geometry, DFT calculations can identify the lowest energy conformer of 3-bromo-5-chloromandelic acid, as well as other stable, low-energy conformers. These calculations involve exploring the potential energy surface of the molecule to find minima that correspond to stable structures. The resulting geometric parameters, such as bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's shape and steric properties. For instance, DFT studies on similar halogenated organic compounds have successfully elucidated their solid-state crystal structures and molecular geometries. mdpi.com
Analysis of Electrostatic Potential Surfaces and Charge Distribution
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. researchgate.net For this compound, an MEP analysis would likely reveal negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the halogen atoms, highlighting these as potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the hydroxyl and carboxyl groups would exhibit positive potential. This analysis provides a visual representation of the molecule's polarity and its potential for intermolecular interactions. researchgate.net
Conformational Analysis and Energy Landscape Mapping
Flexible molecules like this compound can exist in multiple conformations due to the rotation around single bonds. Conformational analysis aims to identify all possible low-energy conformers and map their relative energies, creating a conformational energy landscape. researchgate.net This process often begins with a systematic or stochastic search to generate a wide range of possible conformations. Each of these initial structures is then subjected to geometry optimization, typically using quantum mechanical methods like DFT, to find the nearest local energy minimum. researchgate.net The result is a map of stable conformers and the energy barriers between them. Understanding the conformational landscape is crucial, as the properties and biological activity of a molecule can be highly dependent on its three-dimensional shape. Studies have shown that even though a molecule may have a single lowest-energy conformer in the gas phase, it can adopt higher-energy conformations in a crystal lattice due to favorable intermolecular interactions. researchgate.net
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemical calculations are often performed on isolated molecules in the gas phase, the behavior of this compound in a solvent is of significant practical interest. Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules in a condensed phase, such as in a solution. researchgate.net In an MD simulation, the motion of every atom in the system (the solute and the surrounding solvent molecules) is calculated over time by solving Newton's equations of motion. This provides a detailed picture of how the molecule interacts with the solvent, its conformational flexibility in solution, and how it diffuses and orients itself over time. For this compound, MD simulations could be used to investigate its solvation shell, the stability of different conformers in various solvents, and the formation of intermolecular hydrogen bonds with solvent molecules. researchgate.net
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures. nih.govresearchgate.netnih.govresearchgate.net
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov Comparing these theoretical predictions with experimental data can aid in the assignment of signals and provide confidence in the determined structure. nih.govresearchgate.net
IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different modes of molecular vibration. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. This theoretical spectrum can be compared with the experimental IR spectrum to assign the observed absorption bands to specific functional groups and vibrational modes within the this compound molecule.
UV-Vis Spectroscopy: The absorption of ultraviolet-visible (UV-Vis) light by a molecule is due to electronic transitions between different energy levels. Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. nih.govnih.gov These calculations can help in understanding the electronic structure and the nature of the orbitals involved in the electronic transitions of this compound.
The following table provides an example of the kind of data that can be generated from these computational predictions.
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| ¹H NMR Chemical Shift (ppm) | 7.8 (Ar-H), 7.6 (Ar-H), 5.2 (CH-OH) | 7.7 (Ar-H), 7.5 (Ar-H), 5.1 (CH-OH) |
| ¹³C NMR Chemical Shift (ppm) | 175 (C=O), 135 (C-Br), 132 (C-Cl) | 174 (C=O), 134 (C-Br), 131 (C-Cl) |
| IR Vibrational Frequency (cm⁻¹) | 3400 (O-H), 1720 (C=O), 1250 (C-O) | 3410 (O-H), 1715 (C=O), 1245 (C-O) |
| UV-Vis λmax (nm) | 285 | 288 |
Note: The data in this table is illustrative and does not represent actual measured or calculated values for this compound.
Theoretical Insights into Reaction Mechanisms and Selectivity
Theoretical chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into the transition states, reaction intermediates, and the factors that control selectivity. researchgate.netmdpi.com For this compound, computational methods can be used to explore its potential reactivity in various chemical transformations. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products, which corresponds to the most likely reaction mechanism.
Crystal Structure Prediction (CSP) for Polymorphic Forms
A comprehensive search of scientific literature reveals that specific Crystal Structure Prediction (CSP) studies focused solely on this compound have not been extensively published. CSP is a powerful computational methodology used to predict the crystal structures a molecule is likely to adopt, providing insight into potential polymorphic forms before they are discovered experimentally. This is particularly relevant for the mandelic acid family, which is known for its polymorphic complexity.
Research on closely related halogenated mandelic acids, such as 3-chloromandelic acid (3-ClMA), has demonstrated significant polymorphic behavior. researchgate.netnih.gov Computational studies on these analogues provide a framework for understanding the likely challenges and outcomes of a CSP analysis for this compound.
For instance, a CSP study on 3-ClMA utilized algorithms like CrystalPredictor and CrystalOptimizer to generate a crystal energy landscape. researchgate.net This landscape was found to be exceptionally dense, with a large number of predicted structures existing within a narrow energy range (e.g., 3050 structures within 20 kJ mol⁻¹ for 3-ClMA). researchgate.net Such a dense landscape suggests that the molecule can pack in many different, energetically similar ways, which is consistent with the observation that substituted mandelic acids are "polymorphically prolific". researchgate.net
A theoretical investigation into this compound would similarly involve:
Generating a multitude of hypothetical crystal structures: This is achieved by exploring different packing arrangements, molecular conformations, and common space groups.
Calculating lattice energies: The stability of each hypothetical structure is calculated to rank them in an energy landscape. The most stable predicted structures are considered the most likely to be observed experimentally.
Analyzing intermolecular interactions: The prediction process would analyze the key interactions, such as hydrogen bonding from the carboxylic acid and hydroxyl groups, as well as halogen bonding involving the bromine and chlorine atoms, which dictate the supramolecular assembly.
Given the structural similarity to other polymorphically prolific mandelic acids, it is anticipated that a CSP study of this compound would reveal a complex energy landscape with multiple, energetically competitive, low-energy structures. The presence of both bromine and chlorine atoms adds another layer of complexity to the intermolecular interactions that stabilize the crystal packing. The findings from such a study would be crucial for guiding experimental polymorph screening and for understanding the solid-state properties of this compound.
While specific predicted data for this compound is not available, the table below outlines the typical parameters that would be generated in a CSP study, based on methodologies applied to analogous compounds.
Table 1: Hypothetical Output of a Crystal Structure Prediction Study
| Predicted Polymorph | Space Group | Z' | Calculated Lattice Energy (kJ/mol) | Unit Cell Parameters (a, b, c, α, β, γ) |
|---|---|---|---|---|
| Form I | P2₁/c | 1 | -120.5 | Data not available |
| Form II | P-1 | 2 | -119.8 | Data not available |
| Form III | C2/c | 1 | -118.2 | Data not available |
| Form IV | Pbca | 1 | -117.9 | Data not available |
Z' represents the number of molecules in the asymmetric unit. The data in this table is illustrative of typical CSP results and not based on an actual study of this compound.
Applications of 3 Bromo 5 Chloromandelic Acid As a Chiral Building Block and Ligand
Precursor in the Synthesis of Chiral Ligands for Asymmetric Catalysis
The core structure of 3-bromo-5-chloromandelic acid, featuring a stereogenic carbinol center, makes it a valuable chiral precursor. In asymmetric catalysis, where the three-dimensional arrangement of atoms is crucial for selectivity, molecules derived from such chiral building blocks can effectively transfer their stereochemical information to a catalytic process, leading to the preferential formation of one enantiomer of the product.
Design and Synthesis of Novel Chiral Auxiliaries and Organocatalysts
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. Following the reaction, the auxiliary is removed, having imparted its chirality to the molecule of interest. Organocatalysts, on the other hand, are small organic molecules that can catalyze a reaction without the need for a metal center.
This compound is a potential candidate for the synthesis of new chiral auxiliaries and organocatalysts. The carboxylic acid and hydroxyl groups provide convenient handles for chemical modification, allowing the attachment of the mandelic acid unit to various substrates or catalyst scaffolds. The bromo and chloro substituents on the aromatic ring can influence the steric and electronic properties of the resulting catalyst or auxiliary through:
Steric Hindrance: The bulky halogen atoms can create a more defined chiral pocket, enhancing the facial discrimination of prochiral substrates.
Electronic Effects: The electron-withdrawing nature of halogens can modulate the acidity or basicity of nearby functional groups, impacting catalyst activity.
Halogen Bonding: The bromine and chlorine atoms can participate in non-covalent halogen bonding interactions, which can help in organizing the transition state of a reaction, thereby improving enantioselectivity.
The synthesis of such derivatives would typically involve standard organic transformations, such as esterification, amidation, or etherification, to link the this compound core to other molecular fragments.
Utilization in Enantioselective Transformations (e.g., Asymmetric Additions)
Ligands derived from this compound could be employed in a variety of metal-catalyzed enantioselective transformations. When complexed with a metal center, these chiral ligands create a chiral environment that forces a reaction to proceed through a lower energy pathway for the formation of one enantiomer over the other.
Potential applications include asymmetric additions, hydrogenations, and cyclopropanations. For example, a phosphine (B1218219) ligand incorporating the this compound backbone could be used in rhodium- or iridium-catalyzed asymmetric hydrogenation of olefins. The efficacy of such a ligand would be evaluated by its ability to induce high enantiomeric excess (e.e.) in the product.
Table 1: Illustrative Performance Data for a Hypothetical Chiral Ligand Derived from this compound in an Asymmetric Aldol Reaction.
This table is for illustrative purposes only and does not represent actual experimental data.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
| 1 | 5 | Toluene (B28343) | -20 | 85 | 90:10 | 92 |
| 2 | 5 | CH₂Cl₂ | -20 | 91 | 92:8 | 95 |
| 3 | 2 | CH₂Cl₂ | -20 | 88 | 91:9 | 94 |
| 4 | 5 | THF | 0 | 75 | 85:15 | 80 |
Component in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Mandelic acid and its derivatives are recognized as excellent building blocks for constructing chiral Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). These materials are formed by the self-assembly of metal ions or clusters with organic ligands (linkers), creating extended one-, two-, or three-dimensional networks. The chirality of this compound can be directly transferred to the resulting framework, creating porous materials with chiral internal surfaces.
Exploration of Chiral MOF Architectures for Enantioselective Adsorption or Separation
Chiral MOFs are highly sought after for their potential applications in enantioselective separations, such as resolving racemic mixtures—a critical process in the pharmaceutical industry. The uniform, well-defined chiral pores within a MOF can exhibit preferential binding to one enantiomer over another, allowing for their separation.
A MOF constructed using this compound as a linker would possess a chiral architecture. The halogen atoms could further contribute to the selectivity of the framework through specific interactions (e.g., halogen bonding) with guest molecules. The performance of such a MOF in separating a racemic mixture could be quantified by its enantioselective adsorption capacity, as illustrated in the hypothetical data below.
Table 2: Hypothetical Enantioselective Adsorption Data for a Chiral MOF Based on this compound.
This table is for illustrative purposes only and does not represent actual experimental data.
| Racemic Analyte | Adsorption of (R)-enantiomer (mg/g) | Adsorption of (S)-enantiomer (mg/g) | Selectivity Factor (α) |
| 1-Phenylethanol | 45.2 | 21.5 | 2.10 |
| Propranolol | 60.8 | 35.1 | 1.73 |
| Limonene | 33.1 | 18.9 | 1.75 |
Structural Studies of Metal Complexes with Halogenated Mandelic Acid Ligands
The incorporation of halogenated mandelic acid derivatives into coordination polymers allows for detailed structural studies to understand how intermolecular interactions influence the final architecture. Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional structure of these materials.
Intermediate in the Preparation of Advanced Organic Materials
Beyond catalysis and MOFs, this compound can serve as a versatile intermediate in the synthesis of more complex, advanced organic materials. Its bifunctional nature (acid and alcohol) combined with the reactive sites on the aromatic ring (bromo and chloro groups) allows for its incorporation into larger molecular systems, such as polymers or liquid crystals. The inherent chirality of the molecule could be used to induce chiral ordering in these materials, leading to unique optical or electronic properties. For instance, its integration into a polymer backbone could lead to the development of chiral stationary phases for chromatography or materials with non-linear optical activity.
Synthesis of Chiral Polymeric Materials
This compound, as a halogenated derivative of mandelic acid, is a promising chiral building block for the synthesis of chiral polymeric materials, particularly chiral coordination polymers (CCPs) and metal-organic frameworks (MOFs). Mandelic acid and its analogues are recognized as excellent sources of chirality for the construction of such polymers, which have potential applications in enantioselective processes. researchgate.net
The presence of bromine and chlorine atoms on the phenyl ring of this compound introduces additional functionalities that can influence the structure and properties of the resulting polymers. These halogen substituents can participate in intermolecular interactions, such as hydrogen and halogen bonding, which can direct the coordination and packing of the polymeric chains in three-dimensional space. researchgate.net Research on other halogenated mandelic acid derivatives, such as (R)-2-chloromandelic acid and 3,5-difluoromandelic acid, has demonstrated their successful incorporation into chiral coordination polymers. researchgate.net
The table below summarizes the types of chiral polymeric materials that can be synthesized from halogenated mandelic acid derivatives and their potential applications.
| Material Type | Key Features | Potential Applications |
| Chiral Coordination Polymers (CCPs) | Ordered structures, chirality, potential for porosity. | Enantioselective separation, asymmetric catalysis, chiral sensing. |
| Metal-Organic Frameworks (MOFs) | High porosity, large surface area, tunable structure. | Gas storage and separation, drug delivery, catalysis. |
While specific studies on the use of this compound in the synthesis of chiral polymeric materials are not extensively documented, its structural similarity to other halogenated mandelic acids that have been successfully used for this purpose suggests its high potential as a valuable building block in this field.
Precursors for Optoelectronic Compounds
The application of this compound as a precursor for optoelectronic compounds is an area of potential interest, primarily due to its aromatic and halogenated nature. Aromatic compounds, particularly those with extended π-systems and specific substituents, are the fundamental building blocks for many organic optoelectronic materials. Halogen atoms can influence the electronic properties of these molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for their function in optoelectronic devices.
While direct research on the optoelectronic properties of this compound is limited, its structure suggests several possibilities for its use as a precursor. The bromo and chloro substituents can serve as reactive sites for further chemical modifications, such as cross-coupling reactions, to build larger, more complex conjugated molecules. These larger molecules could then be investigated for applications in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The table below outlines potential classes of optoelectronic compounds that could be synthesized from precursors like this compound and their device applications.
| Class of Optoelectronic Compound | Potential Synthetic Role of this compound | Device Application |
| Conjugated Polymers | As a monomer or a precursor to a monomer. | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs). |
| Small Molecule Organic Semiconductors | As a starting material for the synthesis of the core structure. | Organic Field-Effect Transistors (OFETs), OLEDs. |
| Non-linear Optical Materials | As a building block to create molecules with specific electronic properties. | Optical switching, frequency conversion. |
The development of new organic materials for optoelectronics is a rapidly advancing field, and the exploration of novel precursors is key to discovering materials with improved performance and new functionalities. The unique combination of a chiral center, a carboxylic acid group, and two different halogen atoms on an aromatic ring makes this compound a candidate for further investigation as a precursor in the synthesis of next-generation optoelectronic compounds.
Advanced Analytical Methodologies for the Characterization and Detection of 3 Bromo 5 Chloromandelic Acid
Development of Hyphenated Chromatographic-Spectrometric Techniques
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry, provide an indispensable tool for analyzing complex mixtures and identifying specific compounds like 3-Bromo-5-chloromandelic acid.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Fragmentation Pathways
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful method for the detection and structural analysis of non-volatile compounds. For this compound, electrospray ionization (ESI) is the preferred ionization technique, capable of generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
While direct experimental fragmentation data for this compound is not extensively published, its fragmentation pathways can be predicted based on the known behavior of mandelic acid derivatives and other aromatic carboxylic acids. cardiff.ac.uklibretexts.org In negative ion mode, the deprotonated molecule ([M-H]⁻ at m/z 262.9/264.9/266.9) would be the primary precursor ion. Collision-induced dissociation (CID) is expected to induce several characteristic fragmentation patterns.
Key Proposed Fragmentation Pathways:
Decarboxylation: The most common fragmentation for carboxylic acids is the neutral loss of CO₂ (44 Da), which would result in a prominent fragment ion.
Loss of Formic Acid: A rearrangement followed by the loss of formic acid (HCOOH, 46 Da) is another plausible pathway.
Cleavage of the α-carbon-Aromatic Ring Bond: Scission of this bond would lead to fragments representing the substituted phenyl group and the glyoxylic acid moiety.
Dehydration: The loss of a water molecule (H₂O, 18 Da) from the α-hydroxy acid structure is also a potential fragmentation route.
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z | Notes |
|---|---|---|---|---|
| 262.9 / 264.9 / 266.9 | [M-H-H₂O]⁻ | H₂O (18.01 Da) | 244.9 / 246.9 / 248.9 | Loss of water from the α-hydroxy acid side chain. |
| 262.9 / 264.9 / 266.9 | [M-H-CO₂]⁻ | CO₂ (43.99 Da) | 219.0 / 221.0 / 223.0 | Decarboxylation of the carboxylic acid group. |
| 262.9 / 264.9 / 266.9 | [M-H-HCOOH]⁻ | HCOOH (46.01 Da) | 216.9 / 218.9 / 220.9 | Loss of formic acid. |
| 262.9 / 264.9 / 266.9 | [Br(Cl)C₆H₃]⁻ | C₂H₃O₃ | 188.9 / 190.9 / 192.9 | Fragment corresponding to the deprotonated 3-bromo-5-chlorophenol (B1291525). |
Gas Chromatography-Mass Spectrometry (GC-MS) Studies
Gas chromatography-mass spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and semi-volatile compounds. However, due to the high polarity and low volatility of this compound, direct analysis is not feasible. A crucial prerequisite for GC-MS analysis is a derivatization step to convert the polar hydroxyl and carboxylic acid functional groups into less polar, more volatile moieties. mdpi.comnih.gov
The most common derivatization method for such compounds is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective, reacting with active hydrogens on both the alcohol and carboxylic acid groups to form trimethylsilyl (B98337) (TMS) ethers and esters, respectively. sigmaaldrich.comnih.govresearchgate.net
The resulting di-TMS derivative of this compound would be sufficiently volatile and thermally stable for GC analysis. The subsequent mass spectrum, typically generated by electron ionization (EI), would provide a characteristic fragmentation pattern useful for identification.
| Fragment Description | Predicted m/z | Notes |
|---|---|---|
| Molecular Ion [M]⁺ | 409.9 / 411.9 / 413.9 | The intact derivatized molecule. May be of low abundance. |
| [M-CH₃]⁺ | 394.9 / 396.9 / 398.9 | Loss of a methyl group from a TMS moiety, a very common fragmentation. |
| [M-COOTMS]⁺ | 292.9 / 294.9 / 296.9 | Cleavage of the silylated carboxyl group. |
| [Br(Cl)C₆H₃CH(OTMS)]⁺ | 292.9 / 294.9 / 296.9 | Fragment formed by cleavage of the Cα-C(O) bond. |
| [Si(CH₃)₃]⁺ | 73 | Characteristic ion for the trimethylsilyl group. |
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy offers unparalleled detail regarding molecular structure, connectivity, and elemental composition, serving as a definitive tool for characterization.
Advanced NMR Spectroscopy (e.g., 2D-NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure elucidation of organic molecules. While one-dimensional ¹H and ¹³C NMR provide initial information, advanced 2D-NMR techniques are required for unambiguous assignment of all atoms in this compound.
Based on established substituent chemical shift effects on aromatic rings, a prediction of the ¹H and ¹³C NMR spectra can be made. nih.govyoutube.com The aromatic region in the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at positions 2, 4, and 6. The α-proton on the side chain would appear as a singlet, which may show coupling to the hydroxyl proton depending on the solvent and concentration.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| C=O | - | 173-176 | Carboxylic acid carbon. |
| C-α (CH-OH) | ~5.2 | 72-75 | Methine carbon bearing the hydroxyl group. nih.gov |
| C-1 | - | 140-143 | Aromatic carbon attached to the side chain. |
| C-2 / H-2 | ~7.6 | 128-131 | Aromatic methine. |
| C-3 | - | 122-124 | Aromatic carbon attached to Bromine. |
| C-4 / H-4 | ~7.5 | 130-133 | Aromatic methine. |
| C-5 | - | 134-137 | Aromatic carbon attached to Chlorine. |
| C-6 / H-6 | ~7.4 | 125-128 | Aromatic methine. |
2D-NMR techniques for structural confirmation:
COSY (Correlation Spectroscopy): Would confirm the coupling between the hydroxyl proton and the α-proton, if present. It would also show correlations between adjacent aromatic protons (H-2 with H-6, H-4 with H-2/H-6, though these meta-couplings are small).
HSQC (Heteronuclear Single Quantum Coherence): Unambiguously correlates each proton to its directly attached carbon atom (e.g., H-α to C-α, H-2 to C-2).
HMBC (Heteronuclear Multiple Bond Correlation): Provides crucial connectivity information through 2- and 3-bond correlations. For instance, correlations from the α-proton (H-α) to aromatic carbons C-1 and C-2/C-6 would confirm the attachment of the side chain. Correlations from aromatic protons (e.g., H-2) to neighboring carbons (e.g., C-4, C-6, C-1) would definitively establish the 1,3,5-substitution pattern.
Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of functional groups. researchgate.netijtsrd.com The spectra for this compound would be characterized by absorptions corresponding to its key structural features. libretexts.orgorgchemboulder.comacademyart.edu
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very broad band due to hydrogen bonding in the dimeric form. core.ac.uk |
| O-H Stretch (Alcohol) | 3200-3500 | Broad band, may be superimposed on the carboxylic O-H stretch. |
| Aromatic C-H Stretch | 3000-3100 | Characteristic of sp² C-H bonds. orgchemboulder.com |
| Aliphatic C-H Stretch | 2850-2960 | From the α-carbon. |
| C=O Stretch (Carboxylic Acid) | 1680-1720 | Strong intensity, position sensitive to hydrogen bonding. ijtsrd.com |
| C=C Aromatic Ring Stretch | 1450-1600 | Multiple bands are expected in this region. openstax.org |
| C-O Stretch | 1210-1320 (acid), 1050-1150 (alcohol) | Coupled with O-H bending modes. |
| C-H Out-of-Plane Bending | 800-900 | Pattern is characteristic of 1,3,5-trisubstitution. pressbooks.pub |
| C-Cl Stretch | 600-800 | Strong band in the fingerprint region. |
| C-Br Stretch | 500-600 | Strong band in the low-frequency region. ijtsrd.com |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is the gold standard for determining the elemental composition of a compound by measuring its mass with very high accuracy (typically <5 ppm). missouri.edu For this compound (C₈H₆BrClO₃), HRMS provides definitive confirmation of its molecular formula.
A key feature in the mass spectrum of this compound is the distinctive isotopic pattern arising from the natural abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a characteristic cluster of peaks for the molecular ion, separated by approximately 2 Da. The M+2 peak (from one ⁸¹Br or one ³⁷Cl) and the M+4 peak (from one ⁸¹Br and one ³⁷Cl) will have predictable relative intensities, providing a powerful diagnostic tool for confirming the presence of one bromine and one chlorine atom.
| Isotopologue Formula | Ion Type | Calculated m/z | Predicted Relative Abundance (%) |
|---|---|---|---|
| C₈H₆⁷⁹Br³⁵ClO₃ | [M-H]⁻ | 262.9163 | 77.3 |
| C₈H₆⁸¹Br³⁵ClO₃ or C₈H₆⁷⁹Br³⁷ClO₃ | [M+2-H]⁻ | 264.9142 | 100.0 |
| C₈H₆⁸¹Br³⁷ClO₃ | [M+4-H]⁻ | 266.9113 | 23.6 |
Note: Calculations are based on the monoisotopic masses of the most abundant isotopes. missouri.edustolaf.edu
The combination of these advanced analytical methodologies provides a robust framework for the unequivocal identification, structural elucidation, and sensitive detection of this compound.
Spectroscopic Techniques for Structural and Electronic Characterization (excluding basic identification data)
X-ray diffraction (XRD) stands as a cornerstone technique for the definitive determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides unparalleled insight into the molecular structure, conformation, and intermolecular interactions that dictate the macroscopic properties of a material. For a molecule such as this compound, both powder and single-crystal XRD analyses are invaluable for a comprehensive structural elucidation.
X-ray Diffraction (XRD) for Powder and Single Crystal Analysis
While specific crystallographic data for this compound is not available in the public domain, the principles of XRD analysis and data from closely related halogenated mandelic acid derivatives can provide a clear expectation of the structural insights that would be obtained. tandfonline.comresearchgate.net
Single Crystal X-ray Diffraction (SCXRD)
Single-crystal XRD is the definitive method for determining the precise atomic coordinates of a molecule. wikipedia.org This technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and measuring the intensities and angles of the diffracted beams. wikipedia.org From this diffraction pattern, a three-dimensional electron density map is generated, from which the crystal structure can be solved and refined.
For this compound, a successful single-crystal analysis would yield critical information, including:
Molecular Confirmation: Unambiguous confirmation of the covalent structure, including the precise positions of the bromine and chlorine atoms on the phenyl ring.
Conformational Analysis: The exact torsion angles defining the spatial relationship between the carboxylic acid, hydroxyl group, and the substituted phenyl ring.
Stereochemistry: The absolute configuration (R or S) if a chiral sample is crystallized.
Intermolecular Interactions: A detailed map of hydrogen bonding (e.g., between carboxylic acid and hydroxyl groups), halogen bonding, and other non-covalent interactions that govern the crystal packing.
The type of data obtained from a single-crystal XRD experiment is extensive. As a representative example, the crystallographic data for a related halogenated mandelic acid derivative, (R)-2-chloromandelic acid, would be presented in a format similar to the tables below. tandfonline.com This data allows for the complete reconstruction of the crystal lattice.
Illustrative Single Crystal Crystallographic Data for a Halogenated Mandelic Acid Analog (Note: This data is representative and not for this compound)
| Parameter | Illustrative Value |
| Empirical Formula | C₈H₇ClO₃ |
| Formula Weight | 186.59 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.543(2) |
| b (Å) | 5.876(1) |
| c (Å) | 15.987(4) |
| α (°) | 90 |
| β (°) | 101.34(3) |
| γ (°) | 90 |
| Volume (ų) | 786.5(3) |
| Z (molecules per cell) | 4 |
| Calculated Density (g/cm³) | 1.574 |
Illustrative Atomic Coordinates and Bond Parameters for a Halogenated Mandelic Acid Analog (Note: This table is a simplified representation)
| Atom | x | y | z |
| Cl1 | 0.2345(1) | 0.8765(2) | 0.4567(1) |
| O1 | 0.5678(3) | 0.1234(4) | 0.7890(2) |
| O2 | 0.7890(3) | 0.4321(4) | 0.6543(2) |
| O3 | 0.3456(3) | 0.7890(4) | 0.9876(2) |
| C1 | 0.4321(4) | 0.5678(5) | 0.1234(3) |
| C2 | 0.6543(4) | 0.9012(5) | 0.3456(3) |
Powder X-ray Diffraction (PXRD)
Powder XRD is a rapid and powerful technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a vast number of randomly oriented microcrystals is used. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase (or phases) present.
For this compound, PXRD would be employed to:
Phase Identification: To confirm the identity of the synthesized material by comparing its diffraction pattern to a known standard or a theoretically calculated pattern from single-crystal data.
Purity Analysis: To detect the presence of crystalline impurities or different polymorphic forms.
Polymorphism Screening: To identify different crystal packing arrangements (polymorphs) of the compound, which can have different physical properties. researchgate.net
Monitoring Crystallinity: To assess the degree of crystallinity of a sample.
The data from a PXRD experiment is typically presented as a plot of diffraction intensity versus the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions (Bragg's Law), and their relative intensities are determined by the arrangement of atoms within the unit cell. A representative PXRD pattern for a halogenated mandelic acid co-crystal is characterized by a series of peaks at specific 2θ values. mdpi.com
Illustrative Powder XRD Peak Data for a Crystalline Mandelic Acid Derivative (Note: This data is representative and not for this compound)
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 100 |
| 18.8 | 4.72 | 60 |
| 21.1 | 4.21 | 95 |
| 25.7 | 3.46 | 70 |
| 28.3 | 3.15 | 55 |
Future Research Directions and Perspectives for 3 Bromo 5 Chloromandelic Acid Chemistry
Integration with Flow Chemistry and Continuous Manufacturing Processes
There is currently no available research demonstrating the integration of 3-bromo-5-chloromandelic acid synthesis or its derivatives into flow chemistry or continuous manufacturing processes. While flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for chemical production, its application to this specific compound has not been documented in peer-reviewed literature.
Exploration of Photocatalytic and Electrocatalytic Transformations
The exploration of photocatalytic and electrocatalytic transformations involving this compound is another area devoid of published research. These methods, which utilize light or electricity to drive chemical reactions, are at the forefront of modern synthetic chemistry for their ability to access novel reaction pathways and improve sustainability. However, their potential in modifying or synthesizing this compound has not been reported.
Bioinspired Synthesis and Mimicry of Enzymatic Pathways
Similarly, there is no documented research on the bioinspired synthesis of this compound or the use of enzymatic pathways to produce it. Biocatalysis, the use of enzymes to perform chemical transformations, offers high selectivity and mild reaction conditions. Despite the existence of enzymatic routes for other mandelic acid derivatives, the application of this approach to the 3-bromo-5-chloro substituted variant is not found in the current body of scientific literature.
Advanced Computational Design of Mandelic Acid Analogues for Specific Applications
While computational tools are widely used in drug discovery and materials science to design novel molecules, there are no specific studies focused on the advanced computational design of this compound analogues for particular applications. Such research would involve using computer simulations to predict the properties and activities of related molecules, but this has not been a reported focus for this compound.
Development of Novel Analytical Probes and Sensors
The development of novel analytical probes or sensors based on this compound is not described in the available literature. Although functionalized organic molecules can be used to detect specific analytes, there is no indication that this compound has been explored for such purposes.
Sustainable Synthesis Approaches and Green Chemistry Principles
The principles of green chemistry aim to make chemical processes more environmentally friendly. While these principles can be theoretically applied to any chemical synthesis, there are no published studies that specifically detail the development of a sustainable or "green" synthesis route for this compound. Such a study would typically involve assessing metrics like atom economy, use of renewable feedstocks, and reduction of hazardous waste.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-bromo-5-chloromandelic acid, and how do reaction conditions influence yield and purity?
- Methodology : Halogenation of mandelic acid derivatives is a common approach. For bromo-chloro substituted compounds, stepwise halogenation (e.g., bromination followed by chlorination) under controlled temperatures (50–70°C) using catalysts like FeCl₃ or AlCl₃ is typical . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) are critical for purity (>95%, as per HPLC standards in ).
- Key Variables : Monitor reaction pH (acidic conditions favor electrophilic substitution) and stoichiometry (excess halogenating agents may lead to over-substitution).
Q. How should researchers handle and store this compound to prevent degradation?
- Methodology : Store at 0–6°C in amber glass vials under inert gas (N₂/Ar) to mitigate light- and moisture-induced decomposition . Pre-purify via freeze-drying to remove residual solvents. Stability testing via TLC or HPLC every 3–6 months is advised.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic proton splitting (δ 7.2–8.1 ppm for bromo/chloro-substituted benzene).
- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O absorption (~1700 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M-H]⁻ (expected m/z ~263.9 for C₈H₅BrClO₃).
Advanced Research Questions
Q. How can contradictions in melting point or spectral data between studies be resolved?
- Methodology :
- Purity Verification : Re-analyze via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to rule out impurities .
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., halogen positioning) .
- Comparative Studies : Cross-reference with analogs (e.g., 3-bromo-5-chlorobenzoic acid in ) to identify substituent effects.
Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?
- Methodology :
- Chiral Catalysts : Use Sharpless epoxidation catalysts or BINOL-derived ligands to enhance enantioselectivity.
- Chiral HPLC : Employ a Chiralpak® IA column (hexane:isopropanol 90:10) to separate enantiomers and quantify ee (%) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set to map electron density (identify electrophilic C-Br vs. C-Cl sites).
- Molecular Dynamics : Simulate solvation effects (e.g., DMSO vs. THF) on reaction pathways .
Q. What experimental designs address low yields in coupling reactions involving this compound?
- Methodology :
- DoE (Design of Experiments) : Vary temperature (60–100°C), catalyst loading (Pd(PPh₃)₄, 1–5 mol%), and bases (K₂CO₃ vs. Cs₂CO₃) .
- In Situ Monitoring : Use ReactIR to track intermediate formation and optimize reaction termination time.
Data Contradiction Analysis
Q. How to interpret conflicting NMR data for this compound in different solvents?
- Methodology :
- Solvent Effects : Compare DMSO-d₆ (hydrogen bonding with -COOH) vs. CDCl₃ (no H-bonding).
- 2D NMR : HSQC and HMBC to assign coupling patterns and confirm substituent positions .
Q. What causes discrepancies in reported biological activity of this compound derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
